2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a benzoxazinone core and a sulfamoylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids under TFA-catalyzed conditions. This tandem reaction efficiently produces 3-aryl-2H-benzo[b][1,4]oxazin-2-ones . Another approach involves the Rh-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters, yielding chiral dihydrobenzoxazinones .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The TFA-catalyzed tandem reaction and Rh-catalyzed asymmetric hydrogenation can be adapted for large-scale production, ensuring high yields and purity. The choice of method depends on the desired enantiomeric purity and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-aryl-2H-benzo[b][1,4]oxazin-2-ones: These compounds share a similar benzoxazinone core but differ in the substituents attached to the core.
Chiral dihydrobenzoxazinones: These are reduced forms of benzoxazinones and exhibit different stereochemistry and biological activities.
Uniqueness
2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide is unique due to its specific combination of a benzoxazinone core and a sulfamoylphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-oxo-3H-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c17-25(22,23)12-7-5-11(6-8-12)18-15(20)9-19-10-16(21)24-14-4-2-1-3-13(14)19/h1-8H,9-10H2,(H,18,20)(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXRVNIVVZSSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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